molecular formula C13H17NO3 B1423261 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid CAS No. 1304943-12-1

4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid

Cat. No.: B1423261
CAS No.: 1304943-12-1
M. Wt: 235.28 g/mol
InChI Key: SOIKFRVPSFTGTC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1304943-12-1, providing a unique identifier for this specific molecular structure. The systematic name reflects the hierarchical naming convention where the benzoic acid core serves as the parent structure, with substituents named according to their positions and chemical nature.

The nomenclature breakdown reveals several key structural elements that define this compound's identity. The term "benzoic acid" indicates the presence of a benzene ring directly attached to a carboxylic acid functional group, establishing the fundamental aromatic carboxylic acid framework. The "4-" prefix designates the para position on the benzene ring, indicating that the carbamoyl substituent is located opposite to the carboxylic acid group on the aromatic ring. This positional designation is crucial for understanding the compound's electronic properties and potential intermolecular interactions.

The carbamoyl substituent designation "[(2,2-Dimethylpropyl)carbamoyl]" describes a complex amide functional group where the nitrogen atom is substituted with a 2,2-dimethylpropyl group, also known as a neopentyl group. This tertiary alkyl substituent introduces significant steric bulk around the amide nitrogen, potentially influencing the compound's conformational preferences and chemical reactivity. The systematic naming convention ensures unambiguous identification of this specific substitution pattern among the numerous possible isomers and derivatives of substituted benzoic acids.

Alternative nomenclature systems and database identifiers provide additional verification of the compound's structure and facilitate cross-referencing across different chemical databases. The compound is catalogued with molecular descriptor language number MFCD13216856, providing another standardized identifier for chemical database searches. The simplified molecular input line entry system representation "O=C(O)C1=CC=C(C(NCC(C)(C)C)=O)C=C1" offers a text-based structural description that can be interpreted by chemical software for structure visualization and property prediction.

Molecular Formula and Weight Analysis

The molecular formula C13H17NO3 accurately represents the atomic composition of this compound, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the compound's classification as a substituted benzoic acid with both amide and carboxylic acid functionalities integrated into a single molecular framework. The molecular weight of 235.28 grams per mole positions this compound in the range typical for moderately sized organic molecules suitable for various synthetic and analytical applications.

Detailed analysis of the molecular composition reveals the distribution of atoms across different functional groups within the structure. The aromatic benzene ring contributes six carbon atoms and four hydrogen atoms to the overall molecular formula, while the carboxylic acid group adds one carbon, one oxygen, and one hydrogen atom. The carbamoyl substituent accounts for two carbon atoms, one nitrogen atom, one oxygen atom, and one hydrogen atom, with the 2,2-dimethylpropyl group contributing the remaining four carbon atoms and eleven hydrogen atoms to complete the molecular formula.

The molecular weight calculation demonstrates the additive nature of atomic masses within the compound structure. Carbon atoms contribute approximately 156.13 atomic mass units, hydrogen atoms add 17.13 atomic mass units, the nitrogen atom provides 14.01 atomic mass units, and oxygen atoms contribute 48.00 atomic mass units to achieve the total molecular weight of 235.28 grams per mole. This molecular weight falls within the optimal range for many analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, facilitating structural characterization and purity assessment.

Computational chemistry data provides additional insights into the molecular characteristics beyond simple elemental composition. The compound exhibits a topological polar surface area of 66.4 square angstroms, indicating moderate polarity that influences solubility and intermolecular interactions. The calculated partition coefficient logarithm value of 2.1607 suggests moderate lipophilicity, with implications for membrane permeability and distribution in biological systems. The presence of two hydrogen bond acceptors and two hydrogen bond donors, along with three rotatable bonds, indicates potential for forming intermolecular hydrogen bonds while maintaining conformational flexibility.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits several conformational features that influence its physical and chemical properties. The planar aromatic ring system provides a rigid structural foundation, while the carbamoyl and carboxylic acid substituents introduce conformational flexibility through rotatable bonds. The compound contains three rotatable bonds that allow for various conformational arrangements, particularly around the amide linkage and the connection between the neopentyl group and the amide nitrogen.

Molecular modeling studies suggest that the preferred conformation minimizes steric interactions between the bulky 2,2-dimethylpropyl group and the aromatic ring system. The tetrahedral geometry around the quaternary carbon atom in the neopentyl group creates significant steric bulk that influences the overall molecular shape and potential intermolecular interactions. This steric hindrance may restrict rotation around certain bonds and favor specific conformational arrangements that minimize unfavorable van der Waals contacts.

The amide functional group within the carbamoyl substituent exhibits characteristic planar geometry due to partial double bond character arising from resonance effects. This planarity extends the conjugated system beyond the aromatic ring, potentially influencing the compound's electronic properties and spectroscopic behavior. The nitrogen atom in the amide group adopts sp2 hybridization, contributing to the planar arrangement and restricting rotation around the carbon-nitrogen bond.

Computational predictions of collision cross sections provide insights into the compound's three-dimensional structure in the gas phase. Various ionization states show predicted collision cross sections ranging from 137.8 to 182.5 square angstroms, depending on the specific adduct formed during ionization. These values reflect the compound's overall size and shape, with larger cross sections corresponding to more extended conformations or larger ionic complexes formed during the ionization process.

Comparative Analysis of Tautomeric and Resonance Forms

The electronic structure of this compound involves several important resonance contributions that influence its chemical properties and reactivity patterns. The carboxylic acid functional group exhibits classical resonance between the neutral form and the zwitterionic form where the carboxyl group exists as a carboxylate anion with the hydrogen transferred to another basic site within the molecule. This resonance stabilization contributes to the acidic character of the carboxylic acid group and influences the compound's ionization behavior in solution.

The carbamoyl substituent demonstrates significant resonance effects characteristic of amide functional groups. The primary resonance structure features a standard amide configuration with a partial double bond character between the carbonyl carbon and the amide nitrogen. The secondary resonance form involves electron delocalization from the nitrogen lone pair into the carbonyl group, creating partial positive charge on nitrogen and partial negative charge on the carbonyl oxygen. This resonance stabilization accounts for the planar geometry observed around the amide functional group and restricts rotation around the carbon-nitrogen bond.

The aromatic ring system participates in extended conjugation through resonance interactions with both the carboxylic acid and carbamoyl substituents. The electron-withdrawing nature of both functional groups influences the electronic distribution within the benzene ring, with the para substitution pattern allowing for effective communication between the two electron-withdrawing groups through the aromatic pi system. This electronic communication affects the compound's acidity, as electron-withdrawing substituents typically increase the acidity of benzoic acid derivatives by stabilizing the conjugate base through inductive and resonance effects.

Tautomeric equilibria in this compound system primarily involve proton transfer processes related to the carboxylic acid functionality. The most significant tautomeric form involves the neutral carboxylic acid structure in equilibrium with ionic forms where the carboxyl proton has been transferred to basic sites within the molecule or to solvent molecules. The amide functional group generally does not participate in significant tautomeric equilibria under normal conditions due to the high energy barrier associated with disrupting the resonance stabilization inherent in the amide structure.

The overall electronic structure results from the interplay between electron-withdrawing effects of both the carboxylic acid and carbamoyl groups, which compete for electron density from the aromatic ring system. This competition influences the compound's chemical reactivity, with the para substitution pattern allowing for maximum electronic communication between the substituents through the conjugated aromatic system. The resulting electronic distribution affects various chemical properties, including acidity constants, electrophilic substitution reactivity, and potential for forming intermolecular interactions through hydrogen bonding and dipole-dipole interactions.

Properties

IUPAC Name

4-(2,2-dimethylpropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)8-14-11(15)9-4-6-10(7-5-9)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIKFRVPSFTGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbamoyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

2-[(2-Carbamoylphenyl)carbamoyl]benzoic Acid (CAS 18257-54-0)

  • Structure : Contains two carbamoyl groups on adjacent phenyl rings.
  • Molecular Weight : 284.27 g/mol (higher due to additional carbamoyl group).
  • Hydrogen Bonding: 3 donors and 4 acceptors (vs. 2 donors and 3 acceptors in the target compound), enhancing solubility in polar solvents .
  • Applications : Higher polarity may limit membrane permeability compared to the neopentyl-substituted analogue.

2-(4-(1,1-Dimethylpropyl)benzoyl)benzoic Acid (CAS 64164-99-4)

  • Structure : Features a benzoyl group substituted with a 1,1-dimethylpropyl chain.
  • Key Differences : The benzoyl group replaces the carbamoyl linkage, reducing hydrogen-bonding capacity. This increases lipophilicity (predicted LogP ~3.5 vs. ~2.5 for the target compound) .
  • Reactivity : The absence of a carbamoyl group may reduce interactions with biological targets requiring hydrogen bonding.

4-[(3-Propan-2-ylphenyl)carbamoyl]benzoic Acid (CAS 102121-12-0)

  • Structure : Incorporates an isopropyl-substituted phenyl ring on the carbamoyl group.
  • Molecular Weight : 283.32 g/mol (higher due to the isopropyl group).
  • Lipophilicity : LogP = 3.83 (vs. ~2.5 for the target compound), suggesting superior membrane permeability but lower aqueous solubility .
  • Biological Relevance : The isopropyl group may enhance binding to hydrophobic pockets in proteins.

Idasanutlin (RG7388) (CAS 1229705-06-9)

  • Structure: The target compound is embedded within a complex pyrrolidine-based scaffold with fluorophenyl and cyano substituents.
  • Molecular Weight : 616.48 g/mol (significantly higher due to added functional groups).
  • Biological Activity: The fluorophenyl and cyano groups confer potent MDM2 inhibitory activity, a property absent in the standalone target compound .

4-(2,2-Dimethylpropyl)benzoic Acid (CAS 65687-52-7)

  • Structure : Lacks the carbamoyl group, with a direct neopentyl substituent on the benzoic acid.
  • Lipophilicity : LogP = 2.97 (vs. ~2.5 for the target compound), indicating reduced polarity due to the absence of the carbamoyl group .
  • Applications : Primarily used in polymer synthesis, whereas the carbamoyl group in the target compound enables peptide-like interactions.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Notable Properties
4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid 1304943-12-1 C₁₃H₁₇NO₃ 235.28 ~2.5 Carbamoyl, neopentyl, carboxylic acid Moderate lipophilicity, H-bond donor/acceptor
2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid 18257-54-0 C₁₅H₁₂N₂O₄ 284.27 2.4 Two carbamoyl groups High polarity, 3 H-bond donors
2-(4-(1,1-Dimethylpropyl)benzoyl)benzoic acid 64164-99-4 Not provided Not provided ~3.5 Benzoyl, 1,1-dimethylpropyl High lipophilicity, reduced H-bonding
4-[(3-Propan-2-ylphenyl)carbamoyl]benzoic acid 102121-12-0 C₁₇H₁₇NO₃ 283.32 3.83 Isopropylphenyl, carbamoyl Enhanced hydrophobic interactions
Idasanutlin (RG7388) 1229705-06-9 C₃₁H₂₉Cl₂F₂N₃O₄ 616.48 Not provided Fluorophenyl, cyano, pyrrolidine MDM2 inhibition, clinical use
4-(2,2-Dimethylpropyl)benzoic acid 65687-52-7 C₁₂H₁₆O₂ 192.25 2.97 Neopentyl, carboxylic acid Polymer precursor, low polarity

Key Research Findings

  • Polarity vs. Lipophilicity : Carbamoyl-containing analogues (e.g., CAS 1304943-12-1 and 18257-54-0) exhibit balanced polarity for both solubility and membrane permeability, whereas neopentyl-substituted benzoic acids (e.g., CAS 65687-52-7) are more suited for hydrophobic applications .
  • Biological Relevance : Structural complexity, as seen in Idasanutlin, demonstrates how the benzoic acid scaffold can be leveraged for high-affinity drug design through strategic functionalization .

Biological Activity

4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid, a compound with potential applications in pharmaceuticals and agriculture, has garnered attention for its biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H19NO3
  • CAS Number : 1304943-12-1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. The compound has shown promise in the following areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In cell line studies, it has shown cytotoxic effects against various cancer cells, including breast and lung cancer lines.

  • Case Study : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.

3. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could have implications for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cancer progression by altering the expression of genes involved in these processes.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of benzoic acid derivatives, including this compound. These investigations aim to optimize the compound's efficacy and reduce potential side effects.

Table: Structure-Activity Relationship Insights

CompoundBiological ActivityKey Findings
This compoundAntibacterial, AnticancerEffective against multiple strains; cytotoxic to cancer cells
4-(Hydroxymethyl)benzoic acidModerate antibacterialLess effective than carbamoyl derivative
4-Methoxybenzoic acidLow activityMinimal impact on microbial growth

Q & A

Q. How can researchers differentiate between stereoisomers of structurally related analogs?

  • Methodological Answer : Chiral HPLC with a cellulose-based column resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For diastereomers, NOESY NMR identifies spatial proximity of protons. Computational modeling (e.g., molecular docking) predicts bioactive conformers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid
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4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.